molecular formula C16H18FN3O B11430164 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane

1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane

Cat. No.: B11430164
M. Wt: 287.33 g/mol
InChI Key: AFOSGEPWBNMUTG-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its stability and binding affinity, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane involves its interaction with specific molecular targets. The fluorophenyl group enhances the binding affinity of the compound to its target proteins, such as the human estrogen alpha receptor (ERα) . This interaction can lead to the modulation of various signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazole and azepane rings, along with the fluorophenyl group, which collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H18FN3O

Molecular Weight

287.33 g/mol

IUPAC Name

azepan-1-yl-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C16H18FN3O/c17-13-7-5-12(6-8-13)14-11-15(19-18-14)16(21)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,18,19)

InChI Key

AFOSGEPWBNMUTG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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